molecular formula C14H20N2O5S2 B2587869 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide CAS No. 896021-71-9

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide

Cat. No.: B2587869
CAS No.: 896021-71-9
M. Wt: 360.44
InChI Key: LTRRNVOUMSFTHG-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide is a synthetic organic compound offered for early-stage research and investigative applications. The presence of a dimethylsulfamoyl moiety is a feature of pharmacological interest, as sulfonamide-containing compounds are known to exhibit a wide range of biological activities. Similarly, the N-benzamide scaffold is a common structure in many bioactive molecules. The specific research applications and biological profile of this compound are not yet fully characterized and represent an area for scientific exploration. This product is intended for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S2/c1-15(2)23(20,21)13-6-4-11(5-7-13)14(17)16(3)12-8-9-22(18,19)10-12/h4-7,12H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRRNVOUMSFTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide typically involves multiple steps. One common approach is to start with the benzamide core and introduce the dimethylsulfamoyl group through a sulfonation reaction. The dioxo-thiolan ring can be introduced via a cyclization reaction involving appropriate precursors under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamide Derivatives

2.1 Substituent Effects on Physicochemical Properties

The target compound’s benzamide backbone is shared with several analogs, but substituent variations critically modulate properties:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound 4-(dimethylsulfamoyl), N-(1,1-dioxo-thiolan-3-yl), N-methyl Sulfamoyl, Thiolan-dioxo, Amide ~365 (estimated)
4-Acetyl-N-(4-(dimethylamino)benzyl)-N-methylbenzamide (3d) 4-acetyl, N-(4-(dimethylamino)benzyl) Acetyl, Dimethylamino, Amide 340.4
N-(2-(Dimethylamino)ethyl)-4-ureido-N-methylbenzamide () 4-ureido, N-(2-(dimethylamino)ethyl) Ureido, Dimethylamino, Amide 598 (LCMS [M+H]⁺)
EN300-265932 (Enamine) 2-cyano-3-(pyrazolo[3,4-b]pyridin-5-yl)-N-(4-methoxyphenyl)prop-2-enamide Cyano, Thiolan-dioxo, Methoxyphenyl, Amide 449.5 (CAS 949831-85-0)

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The sulfamoyl group in the target compound (electron-withdrawing) contrasts with the acetyl (moderately electron-withdrawing) and dimethylamino (electron-donating) groups in analogs. This affects dipole moments and solubility: sulfamoyl derivatives typically exhibit higher polarity and aqueous solubility .
  • Thiolan-Dioxo vs. Heterocyclic Moieties: The thiolan-dioxo group in the target compound and EN300-265932 introduces a rigid, sulfone-containing ring, enhancing metabolic stability compared to morpholino-triazine () or pyrazolo-pyridine systems .
3.1 Infrared (IR) Spectroscopy
  • Target Compound: Expected IR bands include:
    • ν(S=O) : ~1150–1250 cm⁻¹ (sulfamoyl and thiolan-dioxo S=O stretches).
    • ν(C=O) : ~1660–1680 cm⁻¹ (amide carbonyl).
    • ν(N-H) : Absent due to N-methylation.
  • Analog 3d (): IR shows ν(C=O) at 1658 cm⁻¹ (amide) and 1633 cm⁻¹ (acetyl), with ν(N-H) absent due to N-methylation. The dimethylamino group exhibits ν(C-N) at ~1315 cm⁻¹ .
  • Triazole Derivatives (): ν(C=S) at 1243–1258 cm⁻¹ in hydrazinecarbothioamides, absent in triazoles after cyclization. This contrasts with the persistent sulfamoyl S=O in the target compound .

Biological Activity

4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylbenzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a dimethylsulfamoyl group and a thiolane derivative, suggest various biological activities. This article reviews its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H18N2O5S2
  • Molecular Weight : Approximately 346.42 g/mol

The compound's structure includes a benzamide moiety linked to a thiolane ring containing a dioxo group, which may contribute to its biological interactions.

The biological activity of this compound likely involves:

  • Hydrogen Bonding : The sulfamoyl group can form hydrogen bonds with enzymes or receptors, modulating their activity.
  • Hydrophobic Interactions : The thiolane ring enhances hydrophobic interactions with biological molecules, potentially influencing enzyme kinetics or receptor signaling pathways.

Potential Therapeutic Applications

Research indicates that this compound may exhibit:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis.
  • Anticancer Properties : Preliminary studies suggest potential in inhibiting tumor growth through modulation of specific signaling pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameMolecular FormulaKey Features
4-(dimethylsulfamoyl)-N-(2-methoxyphenyl)methylbenzamideC14H20N2O5SContains a methoxy group; potential for different biological activity
Methyl 4-{[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]sulfamoyl}benzoateC13H17NO6S2Similar sulfamoyl structure; used in organic synthesis
Benzamide, N-(4-(1,3-dimethyl-2,6-dioxo...)C12H15N3O3More complex structure; potential for diverse biological effects

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of similar compounds. For instance:

  • A study demonstrated that derivatives of thiolane compounds exhibited significant inhibition of certain enzymes involved in cancer metabolism.
  • Another research project explored the antimicrobial properties of sulfamoyl derivatives against Gram-positive and Gram-negative bacteria.

Synthesis Pathway

The synthesis of this compound typically involves several steps:

  • Formation of the Thiolane Ring : This can be achieved through reactions involving suitable dienes and sulfur dioxide.
  • Attachment of the Sulfamoyl Group : Reaction with sulfamoyl chloride derivatives under basic conditions forms the intermediate.
  • Final Coupling : The final product is obtained through coupling reactions with appropriate amines.

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